PHPS1 is a small molecule inhibitor primarily known for its specific and potent inhibitory action against Src homology 2 domain-containing phosphatase-2 (SHP2) [ ]. SHP2 is a protein tyrosine phosphatase implicated in a variety of cellular processes including growth factor signaling and immune responses. Aberrant SHP2 activity has been linked to various diseases, including cancer, leukemia, and metabolic disorders.
PHPS1's specificity for SHP2 over closely related phosphatases like SHP1 and PTP1B makes it a valuable tool for dissecting the role of SHP2 in different biological systems [ , ].
The synthesis of PHPS1 involves a four-step procedure primarily based on the C-acylation of triphenylphosphoranylidene acetate. The detailed steps include:
The synthesis parameters, including temperature, reaction time, and solvent choice, are critical for optimizing yield and purity.
The molecular structure of PHPS1 features a phenylhydrazone core linked to a pyrazolone ring with a sulfonate group. Key structural characteristics include:
The compound's three-dimensional conformation allows it to fit into the active site of Shp2, facilitating strong binding through multiple interactions such as hydrogen bonds and π-stacking .
PHPS1 primarily acts as an inhibitor in biochemical reactions involving Shp2. Its mechanism includes:
PHPS1 exerts its inhibitory effects by binding selectively to the active site of Shp2. The binding model suggests:
These interactions effectively block substrate access, thereby inhibiting dephosphorylation processes critical for cell signaling pathways involved in cancer progression .
PHPS1 exhibits several notable physical and chemical properties:
These properties make PHPS1 suitable for biological applications as an inhibitor of Shp2 .
PHPS1 has significant potential applications in scientific research and therapeutic development:
The identification of PHPS1 originated from a groundbreaking in silico screening strategy targeting the catalytic site of SHP2, a protein tyrosine phosphatase implicated in oncogenic signaling due to gain-of-function mutations in leukemias and solid tumors. Researchers performed homology modeling of the SHP2 PTP domain using the crystal structure of PTP1B (PDB ID: 1N6W) as a template, achieving a model with 34% sequence identity and 47% similarity. This model revealed a deep, narrow substrate-binding pocket critical for inhibitor design [1] [4]. A virtual library of ~2.7 million small-molecule compounds was screened using molecular docking algorithms (MOE database), applying stringent selection criteria: (i) binding energy thresholds, (ii) compatibility with the catalytic cleft’s electrostatic environment, and (iii) drug-like properties (molecular weight <500 Da, logP <5). From 2,271 initial hits, 60 compounds underwent enzymatic validation. PHPS1 emerged as the lead candidate, inhibiting SHP2-mediated hydrolysis of para-nitrophenylphosphate (pNPP) by >50% at 50 µM and blocking HGF/SF-induced epithelial cell scattering—a SHP2-dependent phenotypic response [1] [4].
Table 1: Key Metrics of the Virtual Screening Workflow
Screening Stage | Compounds | Selection Criteria | Outcome |
---|---|---|---|
Initial Database | ~2,700,000 | Drug-like properties | N/A |
Docking Hits | 2,271 | Binding energy, catalytic site compatibility | 843 classified as "potent" |
Specificity Filtering | 235 | Unique H-bond interactions with Asn-281/Arg-362 | 60 prioritized for testing |
Enzymatic/Cellular Validation | 20 | >50% inhibition of SHP2 activity at 50 µM | PHPS1 identified as top inhibitor |
PHPS1 (phenylhydrazonopyrazolone sulfonate) binds SHP2 competitively by occupying its catalytic cleft. Docking simulations predicted that the sulfonate group forms seven hydrogen bonds with residues in the PTP signature loop (Cys459-Arg465), while its phenyl ring engages in π-stacking with Tyr279 and His426. Crucially, hydrogen bonds with Asn-281 and Arg-362—residues at the periphery of the catalytic site—underpin PHPS1’s selectivity [1] [8]. Substrate titration assays confirmed competitive inhibition, evidenced by increased Michaelis constant (Kₘ) without altered maximal velocity (Vₘₐₓ) when SHP2 was exposed to escalating PHPS1 concentrations. Mutagenesis studies further validated Tyr279’s role: its substitution disrupted PHPS1 binding, highlighting its contribution to stabilizing the inhibitor-enzyme complex [1] [10]. Surface plasmon resonance (SPR) analysis quantified this interaction, revealing a dissociation constant (KD) of 40 nM for wild-type SHP2, which increased 9-fold (KD = 368 nM) in a Y279A mutant [10].
Table 2: Key Binding Interactions of PHPS1 with SHP2
PHPS1 Chemical Moiety | SHP2 Residue | Interaction Type | Functional Role |
---|---|---|---|
Sulfonate group | Gly464, Arg465 | 7 H-bonds | Anchors to PTP signature loop |
Phenyl ring | Tyr279, His426 | π-Stacking | Stabilizes aromatic pocket occupancy |
Hydrazone linker | Asn281, Arg362 | H-bonds | Confers selectivity vs. Shp1/PTP1B |
Nitro group | Ala461, Ser460 | Hydrophobic/H-bond | Optimizes binding orientation |
Systematic modifications of PHPS1’s core structure elucidated critical pharmacophores for SHP2 inhibition:
Table 3: Structure-Activity Relationship of PHPS Analogs
Compound | R1 | R2 | SHP2 IC50 (µM) | Cellular Activity (Scattering Assay) |
---|---|---|---|---|
PHPS1 | -SO3H | -NO2 | 5.0 | +++ |
PHPS2 | -SO2NH2 | -NO2 | 10.0 | - |
PHPS3 | -COOH | -NO2 | 50.0 | - |
PHPS4 | -SO3H | -NO2 (meta) | 5.2 | ++ |
PHPS5 | -SO3H | -H | >100 | - |
PHPS10 | -COOCH3 | -NO2 | 1.7 | + (weak) |
PHPS1 exhibits exceptional selectivity for SHP2 over closely related PTPs. Enzymatic profiling against 11 tyrosine phosphatases revealed:
Table 4: Selectivity Profile of PHPS1 Across PTP Family
Phosphatase | IC50 (µM) | Selectivity Ratio (vs. SHP2) | Structural Basis for Selectivity |
---|---|---|---|
SHP2 | 5.0 | 1.0 | N/A |
Shp1 | 75.0 | 15.0 | Lys364 vs. Glu; altered electrostatic environment |
PTP1B | 40.0 | 8.0 | Phe182 steric clash with nitro group |
MptpA | >50 | >10 | Absence of sulfonate-binding residues |
ECPTP | 12.5 | 2.5 | Non-conserved WPD loop conformation |
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